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Compound of Interest

Compound Name:
6-Bromo-2,2-dimethylchroman-4-

amine

Cat. No.: B1283069 Get Quote

Topic: Buchwald-Hartwig Amination of 6-Bromo-2,2-dimethylchroman-4-amine Audience:

Researchers, scientists, and drug development professionals.

Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has

become a cornerstone in medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds.

[1][2] This reaction is prized for its broad substrate scope, functional group tolerance, and the

ability to form C-N bonds that are otherwise challenging to construct.[1][3] This application note

provides a detailed protocol for the Buchwald-Hartwig amination of 6-Bromo-2,2-
dimethylchroman-4-amine with a representative primary amine, benzylamine. The 4-amino

group on the chroman scaffold is first protected to prevent self-coupling and ensure selective

amination at the 6-position. This is followed by the palladium-catalyzed coupling and

subsequent deprotection to yield the desired 6-(benzylamino)-2,2-dimethylchroman-4-amine.

The protocol herein is based on established methodologies for the amination of aryl bromides,

utilizing a palladium catalyst in conjunction with a specialized phosphine ligand.[4][5][6] Key

reaction parameters such as the choice of catalyst, ligand, base, and solvent are critical for

achieving high yields and purity.[7][8]

Reaction Scheme
The overall synthetic route involves three key steps:
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Protection: The primary amine at the C4 position of the chroman is protected with a tert-

butoxycarbonyl (Boc) group.

Buchwald-Hartwig Amination: The aryl bromide at the C6 position is coupled with

benzylamine using a palladium catalyst and a phosphine ligand.

Deprotection: The Boc protecting group is removed under acidic conditions to yield the final

product.

Step 1: Protection

Step 2: Buchwald-Hartwig Amination

Step 3: Deprotection

6-Bromo-2,2-dimethyl-
chroman-4-amine

tert-Butyl (6-bromo-2,2-dimethyl-
chroman-4-yl)carbamate

(Boc)2O, Et3N, DCM
Protected Chroman tert-Butyl (6-(benzylamino)-2,2-dimethyl-

chroman-4-yl)carbamate Coupled Product

Benzylamine,
Pd2(dba)3, XantPhos,

Cs2CO3, Toluene 6-(Benzylamino)-2,2-dimethyl-
chroman-4-amine

TFA, DCM

Click to download full resolution via product page

Caption: Overall synthetic workflow for the amination of 6-Bromo-2,2-dimethylchroman-4-
amine.

Experimental Protocols
Materials and Methods
All reagents and solvents were purchased from commercial suppliers and used without further

purification unless otherwise noted. Reactions were monitored by thin-layer chromatography

(TLC) on silica gel plates. Column chromatography was performed using silica gel (60-120

mesh). NMR spectra were recorded on a 500 MHz spectrometer.

Protocol 1: Protection of 6-Bromo-2,2-dimethylchroman-
4-amine

To a stirred solution of 6-Bromo-2,2-dimethylchroman-4-amine (1.0 eq) in

dichloromethane (DCM, 0.1 M), add triethylamine (Et3N, 1.5 eq).
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Cool the mixture to 0 °C in an ice bath.

Add di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq) dropwise to the solution.

Allow the reaction to warm to room temperature and stir for 12 hours.

Upon completion (monitored by TLC), quench the reaction with water and extract the product

with DCM (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate

under reduced pressure.

Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to

afford tert-butyl (6-bromo-2,2-dimethylchroman-4-yl)carbamate.

Protocol 2: Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, add tert-butyl (6-bromo-2,2-dimethylchroman-4-yl)carbamate

(1.0 eq), Cs2CO3 (1.4 eq), Pd2(dba)3 (0.02 eq), and XantPhos (0.04 eq).

Evacuate and backfill the tube with argon gas (repeat this cycle three times).

Add anhydrous toluene (0.1 M) and benzylamine (1.2 eq) via syringe.

Seal the tube and heat the reaction mixture to 110 °C for 16 hours.

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a

pad of Celite.

Concentrate the filtrate under reduced pressure.

Purify the residue by column chromatography (Hexane/Ethyl Acetate gradient) to yield tert-

butyl (6-(benzylamino)-2,2-dimethylchroman-4-yl)carbamate.

Protocol 3: Deprotection of the Boc Group
Dissolve the purified product from Protocol 2 (1.0 eq) in DCM (0.1 M).

Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
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Stir the reaction mixture at room temperature for 2 hours.

Monitor the reaction progress by TLC until the starting material is consumed.

Concentrate the mixture under reduced pressure.

Dissolve the residue in DCM and wash with saturated NaHCO3 solution.

Extract the aqueous layer with DCM (3 x 30 mL).

Combine the organic layers, dry over anhydrous Na2SO4, and concentrate to give the final

product, 6-(benzylamino)-2,2-dimethylchroman-4-amine.

Data Presentation
The following tables represent typical data for the optimization of the Buchwald-Hartwig

amination step.

Table 1: Optimization of Reaction Conditions

Entry
Catalyst
(mol%)

Ligand
(mol%)

Base (eq) Solvent Temp (°C) Yield (%)

1
Pd(OAc)2

(2)

P(t-Bu)3

(4)

NaOt-Bu

(1.4)
Toluene 100 75

2
Pd2(dba)3

(2)
BINAP (4)

K2CO3

(2.0)
Dioxane 110 68

3
Pd2(dba)3

(2)

XantPhos

(4)

Cs2CO3

(1.4)
Toluene 110 92

4
Pd(OAc)2

(2)
RuPhos (4)

LHMDS

(1.5)
THF 80 85

5
NiCl2(dppp

) (5)
dppp (5)

K3PO4

(2.0)
DMF 120 55

Yields are for the isolated product after column chromatography.
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Table 2: Substrate Scope with Various Amines

Entry Amine Product Yield (%)

1 Aniline

6-(Phenylamino)-2,2-

dimethylchroman-4-

amine

88

2 Morpholine

6-Morpholino-2,2-

dimethylchroman-4-

amine

95

3 n-Butylamine

6-(Butylamino)-2,2-

dimethylchroman-4-

amine

82

4 Cyclopropylamine

6-

(Cyclopropylamino)-2,

2-dimethylchroman-4-

amine

78

Reactions performed under the optimized conditions from Table 1, Entry 3.

Catalytic Cycle and Workflow Visualization
The efficiency of the Buchwald-Hartwig amination is governed by a well-defined catalytic cycle

involving a palladium(0) species.
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Caption: General catalytic cycle for the Buchwald-Hartwig amination.[2][6]

The laboratory workflow for this synthesis follows a logical progression from starting materials

to the final purified product.
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Caption: Experimental workflow from starting material to final product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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